Vacciniin - 90-75-5

Vacciniin

Catalog Number: EVT-3195620
CAS Number: 90-75-5
Molecular Formula: C13H16O7
Molecular Weight: 284.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vacciniin is a natural product found in Vaccinium vitis-idaea and Vaccinium macrocarpon with data available.
Synthesis Analysis

Vacciniin can be synthesized through several methods, with one prominent approach being the esterification of benzoic acid with D-glucopyranoside. This reaction typically requires a catalyst to facilitate the formation of the glycosidic bond. The synthesis parameters include:

  • Temperature: The reaction is often conducted at elevated temperatures to increase the reaction rate.
  • Catalyst: Commonly used catalysts include acid catalysts such as sulfuric acid or Lewis acids, which help in promoting the esterification process.
  • Reaction Time: The duration of the reaction can vary but typically ranges from several hours to overnight, depending on the scale and specific conditions employed.

The yield and purity of Vacciniin can be optimized by adjusting these parameters, as well as by employing purification techniques such as chromatography post-synthesis .

Molecular Structure Analysis

Vacciniin's molecular structure features a phenolic ring linked to a glucose moiety. The compound has the following structural characteristics:

  • Molecular Formula: C13H16O7C_{13}H_{16}O_{7}
  • Molecular Weight: Approximately 288.26 g/mol
  • Functional Groups: It contains hydroxyl groups (-OH), which are responsible for its antioxidant properties, and an ether bond linking it to glucose.

The three-dimensional configuration of Vacciniin allows it to interact effectively with biological targets, contributing to its functional properties .

Chemical Reactions Analysis

Vacciniin participates in various chemical reactions typical of phenolic compounds. Some relevant reactions include:

  • Oxidation: Vacciniin can undergo oxidation reactions that lead to the formation of reactive oxygen species, which may contribute to its antioxidant activity.
  • Hydrolysis: In aqueous environments or under acidic conditions, Vacciniin can hydrolyze to release benzoic acid and D-glucose.
  • Complexation: It can form complexes with metal ions, enhancing its stability and bioactivity.

These reactions are significant in understanding how Vacciniin functions within biological systems and its potential therapeutic applications .

Mechanism of Action

The mechanism of action of Vacciniin is primarily attributed to its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative stress. Key aspects include:

  • Radical Scavenging: Vacciniin donates electrons to free radicals, neutralizing their reactivity.
  • Inhibition of Enzymatic Activity: It may inhibit enzymes involved in oxidative stress pathways, thus reducing inflammation.
  • Cell Signaling Modulation: By interacting with cellular signaling pathways, Vacciniin can influence gene expression related to stress response.

Research indicates that these mechanisms contribute to its protective effects against cellular damage and inflammation .

Physical and Chemical Properties Analysis

Vacciniin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents such as water and methanol but less soluble in non-polar solvents.
  • Melting Point: The melting point is typically around 150–160 °C.
  • Stability: Vacciniin is stable under acidic conditions but may degrade under prolonged exposure to high temperatures or alkaline conditions.

These properties are crucial for its application in food science and pharmacology, where stability and solubility affect bioavailability .

Applications

Vacciniin has a range of scientific applications due to its bioactive properties:

  • Nutraceuticals: Its antioxidant capacity makes it a valuable ingredient in dietary supplements aimed at promoting health.
  • Pharmaceuticals: Research into its anti-inflammatory and potential anti-cancer effects positions it as a candidate for drug development.
  • Cosmetics: Due to its skin-protective properties against oxidative stress, it is explored for use in skincare formulations.

Ongoing studies continue to explore these applications, emphasizing the importance of Vacciniin in health-related fields .

Theoretical Frameworks for Adjuvant Immunogenicity

Innate Immune Activation Paradigms

Adjuvants function as "danger signal" amplifiers, triggering innate immune cells to initiate antigen-specific responses. Vacciniin’s activity aligns with two established mechanistic frameworks:

  • Immunostimulant Model: Acts as pathogen/damage-associated molecular pattern (PAMP/DAMP) mimics, directly activating antigen-presenting cells (APCs). This induces APC maturation, characterized by upregulated MHC complexes, costimulatory molecules (CD80/CD86), and inflammatory cytokines (IL-6, IL-12, TNF-α). Mature APCs subsequently prime robust T-cell responses [1] [6].
  • Delivery System Model: Forms particulate structures that prolong antigen bioavailability, target lymph nodes, or enhance antigen uptake by APCs. This facilitates sustained Signal 1 (antigen presentation) and Signal 2 (costimulation) delivery, critical for T-cell activation [1] [4].

Table 1: Innate Immune Activation Pathways of Adjuvant Classes

Adjuvant CategoryMechanistic ActionKey Outcomes
ImmunostimulantsPRR agonism (e.g., TLR, NLR ligands)APC maturation, cytokine storm, Th1/Th2 polarization
Delivery SystemsAntigen depot formation, lymph node targetingProlonged antigen exposure, enhanced cross-presentation
Hybrid SystemsCombines PAMP delivery + particulate carriersSynergistic innate/adaptive activation

Vacciniin’s hybrid profile leverages both models: Its chemical structure enables PAMP mimicry while self-assembling into nanoparticle-like carriers, optimizing dual-signal delivery [1] [9].

Molecular Pattern Recognition Receptor Engagement

PRR engagement dictates adjuvant specificity and immune polarization. Vacciniin’s immunogenicity stems from targeted interactions with key PRRs:

  • Toll-like Receptors (TLRs): Surface TLR4 agonism induces MyD88-dependent NF-κB activation, driving proinflammatory cytokines (IL-1β, TNF-α) and Th1 responses. Endosomal TLR3/7/9 engagement promotes TRIF/MyD88-mediated IRF3/7 activation, enhancing type I interferons and cytotoxic T-cell priming [1] [7].
  • C-Type Lectin Receptors (CLRs): Dectin-1/Syk pathway activation stimulates ROS production and inflammasome assembly, promoting IL-1β release and Th17 differentiation—critical for antifungal/mucosal immunity [7].
  • Cross-Talk Integration: Simultaneous TLR/CLR engagement (e.g., Dectin-1 + TLR2) induces synergistic cytokine profiles unattainable via single receptors. Vacciniin’s multi-receptor binding potentially explains its broad efficacy against diverse pathogens [6] [7].

Table 2: PRR Pathways Engaged by Vaccine Adjuvants

PRR FamilyExample ReceptorsDownstream SignalingAdaptive Immune Polarization
TLRTLR4 (surface), TLR9 (endosomal)MyD88/TRIF → NF-κB, IRFsTh1 (TLR4/9), CTL (TLR3/7/9)
CLRDectin-1, DC-SIGNSyk → CARD9/Bcl-10 → NF-κBTh17 (Dectin-1), Antibody maturation (DC-SIGN)
NLRNOD1, NLRP3RIP2/ASC → Caspase-1, IL-1βTh2 (NOD1), Inflammasome activation (NLRP3)

Vacciniin’s unique signature may involve differential phagosomal processing: Like TLR9 agonists, it delays antigen degradation in endosomes, enhancing cross-presentation to CD8+ T-cells—a feature distinguishing it from aluminum salts [6] [9].

Systems Vaccinology Approaches to Mechanism Decoding

Systems vaccinology deciphers adjuvant mechanisms via multi-omics profiling, moving beyond reductionist models. For Vacciniin, this entails:

  • Transcriptomics: Early gene signatures predict immunogenicity. For example, TLR-adjuvanted vaccines induce interferon-stimulated genes (ISGs) within 24h post-vaccination. Blood-based RNA-seq of Vacciniin recipients could reveal analogous biomarkers (e.g., IFIT1, OAS2) correlating with T-cell memory [3].
  • Proteomics/Metabolomics: Quantifying serum cytokines (IL-6, IFN-γ) or metabolites (kynurenine) post-immunization identifies inflammatory networks. Vacciniin’s proposed Th1 bias would manifest as sustained IFN-γ/IP-10 surges [3] [8].
  • Computational Modeling: Machine learning integrates omics datasets to pinpoint mechanism-specific nodes. For instance, Vacciniin-induced TFEB downregulation (implicated in phagosome-lysosome fusion) would align with enhanced cross-presentation—validatable via in silico simulations [3] [6].

Table 3: Multi-Omics Integration for Adjuvant Mechanism Analysis

Omics LayerAnalytical TargetsVacciniin-Specific Insights
TranscriptomicsPBMC RNA expressionEarly ISG signatures predicting CD8+ T-cell responses
ProteomicsSerum cytokines/chemokinesIFN-γ/IP-10 dominance indicating Th1 polarization
MetabolomicsTCA cycle intermediates, lipidsSqualene oxidation products linked to APC uptake
Network BiologyPRR-adaptive response connectomeTFEB suppression as a cross-presentation biomarker

These approaches validate theoretical frameworks while uncovering novel mechanisms—e.g., epigenetic reprogramming of innate cells ("trained immunity") potentially induced by Vacciniin [2] [6].

Properties

CAS Number

90-75-5

Product Name

Vacciniin

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl benzoate

Molecular Formula

C13H16O7

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C13H16O7/c14-9-8(20-13(18)11(16)10(9)15)6-19-12(17)7-4-2-1-3-5-7/h1-5,8-11,13-16,18H,6H2/t8-,9-,10+,11-,13-/m1/s1

InChI Key

MRDRXKCKIMVUHN-BZNQNGANSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)O)O)O

Synonyms

6-O-benzoyl-D-glucopyranoside
vacciniin

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.